Ethyl Penta-2,4-dienoate Ethyl Penta-2,4-dienoate
Brand Name: Vulcanchem
CAS No.: 13038-12-5
VCID: VC8362136
InChI: InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3
SMILES: CCOC(=O)C=CC=C
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

Ethyl Penta-2,4-dienoate

CAS No.: 13038-12-5

Cat. No.: VC8362136

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl Penta-2,4-dienoate - 13038-12-5

Specification

CAS No. 13038-12-5
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name ethyl penta-2,4-dienoate
Standard InChI InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3
Standard InChI Key MOJNQUDSDVIYEO-UHFFFAOYSA-N
SMILES CCOC(=O)C=CC=C
Canonical SMILES CCOC(=O)C=CC=C

Introduction

Chemical Identity and Structural Features

Ethyl penta-2,4-dienoate, systematically named ethyl (2E,4E)-penta-2,4-dienoate, belongs to the ester class of organic compounds. Its structure comprises a five-carbon diene backbone (CH2=CHCH=CHCOOCH2CH3\text{CH}_2=\text{CH}-\text{CH}=\text{CH}-\text{COOCH}_2\text{CH}_3), where the ester functional group is conjugated with two double bonds. This conjugation confers unique electronic properties, making the compound highly reactive in pericyclic reactions such as the Diels-Alder cycloaddition .

Physical and Chemical Properties

Ethyl penta-2,4-dienoate exhibits distinct physicochemical characteristics that influence its handling and applications:

Table 1: Physical Properties

PropertyValue
Density0.925g/cm30.925 \, \text{g/cm}^3
Boiling Point159C159^\circ \text{C}
Flash Point59.1C59.1^\circ \text{C}
Vapor Pressure2.55mmHg(25C)2.55 \, \text{mmHg} \, (25^\circ \text{C})
Refractive Index1.441
LogP (Octanol-Water)1.291

The low vapor pressure (2.55mmHg2.55 \, \text{mmHg}) suggests moderate volatility, while the logP value (1.2911.291) indicates moderate hydrophobicity, favoring solubility in organic solvents like ethyl acetate or dichloromethane. The refractive index (1.4411.441) aligns with typical esters, reflecting its polarizable electron cloud .

Industrial Applications and Uses

Ethyl penta-2,4-dienoate is primarily employed in industrial settings, though specific applications are often proprietary. Its conjugated diene system renders it valuable in:

Polymer Chemistry

The compound may act as a comonomer in copolymerization reactions, contributing to the synthesis of specialty polymers with tailored flexibility or thermal stability. For example, its incorporation into polyacrylate backbones could enhance UV resistance in coatings .

Organic Synthesis

As a diene, it participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts. These intermediates are pivotal in synthesizing natural products and pharmaceuticals, though detailed studies are scarce in publicly available literature .

Fragrance and Flavor Precursors

The ester functional group is a common motif in aroma compounds. While direct use in fragrances is undocumented, derivatives of ethyl penta-2,4-dienoate could contribute to fruity or green odor profiles in perfumery .

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